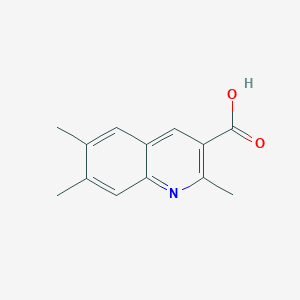

2,6,7-Trimethylquinoline-3-carboxylic acid

概要

説明

2,6,7-Trimethylquinoline-3-carboxylic acid is a quinoline derivative characterized by three methyl groups at positions 2, 6, and 7 of the quinoline ring and a carboxylic acid group at position 3. This substitution reduces the molecular formula to approximately C₁₃H₁₃NO₂ (molecular weight ~217.25 g/mol). The carboxylic acid group enhances polarity and hydrogen-bonding capacity compared to ester derivatives, influencing solubility and reactivity in biological or synthetic contexts .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trimethylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other cyclization methods optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the desired quality of the final product.

化学反応の分析

Types of Reactions: 2,6,7-Trimethylquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) under controlled temperatures and solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce quinoline-3-methanol.

科学的研究の応用

Chemistry

2,6,7-Trimethylquinoline-3-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized for:

- Synthesis of Complex Heterocycles : The compound can be transformed into more complex structures through various chemical reactions such as oxidation, reduction, and substitution.

- Coordination Chemistry : It acts as a ligand in coordination complexes due to its ability to coordinate with metal ions, enhancing the properties of the resulting complexes.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, compounds similar to this structure have been tested for their effectiveness against Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Preliminary studies suggest that this compound may interfere with cancer cell proliferation and induce apoptosis. The mechanism involves modulation of signaling pathways critical for cell survival and growth.

Medicine

In medicinal chemistry, this compound is being explored as:

- Precursor for Drug Development : Its derivatives are investigated for potential use in developing pharmaceutical agents targeting specific diseases such as cancer and infectious diseases.

- Lead Compound : The compound's unique structure makes it a candidate for designing new drugs that can effectively target microbial infections or cancer cells.

Industrial Applications

The compound finds utility in various industrial sectors:

- Dyes and Pigments Production : Its chemical properties allow it to be used in synthesizing dyes and pigments.

- Chemical Intermediates : It serves as an intermediate in the production of other valuable chemicals.

Antitrypanosomal Activity

A study evaluated the effects of quinoline derivatives on Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds structurally related to this compound demonstrated significant growth inhibition against T. brucei, indicating their potential as antitrypanosomal agents.

Anti-inflammatory Effects

Research assessing various quinoline derivatives revealed that some exhibited impressive anti-inflammatory properties in lipopolysaccharide-induced inflammation models without notable cytotoxicity. This suggests that compounds like this compound could be further explored for therapeutic applications in inflammatory diseases.

作用機序

The mechanism of action of 2,6,7-Trimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Quinoline derivatives exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Below is a comparative analysis of 2,6,7-trimethylquinoline-3-carboxylic acid and analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings from Structural Comparisons

Substituent Position Effects: The 2,6,7-trimethyl configuration in the target compound creates a sterically hindered environment compared to isomers like 2,5,7-trimethyl or 2,6,8-trimethyl derivatives. This hindrance may reduce enzymatic degradation in biological systems or alter crystallization behavior .

Functional Group Impact: Ethyl esters (e.g., 2,5,7-trimethylquinoline-3-carboxylic acid ethyl ester) exhibit higher logP values (~3.34) compared to carboxylic acids, suggesting better lipid solubility and suitability as prodrugs . Chlorinated derivatives (e.g., 4-chloro-2,3,6-trimethylquinoline) introduce electron-withdrawing effects, which can direct further synthetic modifications (e.g., nucleophilic aromatic substitution) .

Substituent positions critically influence interactions with biological targets; for example, methyl groups at positions 6 and 7 may enhance binding to hydrophobic enzyme pockets .

Notes on Data Limitations

- Physical Property Gaps: Exact solubility, melting points, and biological activity data for this compound are unavailable in the provided evidence. Comparisons rely on structural analogs (e.g., ethyl esters) and inferred chemical behavior.

- Isomer Differentiation: Structural isomers (e.g., 2,6,7- vs.

生物活性

Overview

2,6,7-Trimethylquinoline-3-carboxylic acid is a heterocyclic compound with the molecular formula CHNO. This compound belongs to the quinoline family and is characterized by three methyl groups at positions 2, 6, and 7, along with a carboxylic acid group at position 3. Its unique structure endows it with various biological activities, making it a subject of research in medicinal chemistry.

The compound can undergo several chemical reactions:

- Oxidation : Can be oxidized to form various quinoline derivatives.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution Reactions : Electrophilic and nucleophilic substitutions can introduce new functional groups into the quinoline ring.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Its mechanism may involve:

- Antimicrobial Activity : Inhibition of bacterial enzymes and disruption of cell membrane integrity.

- Anticancer Activity : Interference with cell proliferation and induction of apoptosis through modulation of signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, possibly by targeting essential bacterial enzymes or disrupting membrane integrity.

Anticancer Properties

Studies have demonstrated that this compound has potential anticancer effects. For instance:

- It has been evaluated for its cytotoxicity against several cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer).

- The compound exhibited selective viability reduction in these cell lines, suggesting its potential as a chemotherapeutic agent .

Case Studies

- Antitrypanosomal Activity : A study investigated the effects of quinoline derivatives on Trypanosoma brucei. Compounds similar to this compound showed significant growth inhibition of T. brucei with selectivity indices indicating their potential as antitrypanosomal agents .

- Anti-inflammatory Effects : Another study assessed various quinoline derivatives for their anti-inflammatory properties in lipopolysaccharide-induced inflammation models. The results indicated that these compounds exhibited impressive anti-inflammatory affinities without notable cytotoxicity .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Findings |

|---|---|---|---|

| This compound | Significant | Moderate | Effective against various bacterial strains and cancer cell lines |

| 2,7,8-Trimethylquinoline-3-carboxylic acid | Moderate | Significant | Exhibited high cytotoxicity against specific cancer cells |

| Quinoline-4-carboxylic acid | Low | High | Strong growth inhibition in multiple cancer models |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6,7-trimethylquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted anilines with β-keto esters or via Friedländer condensation. For example, ethyl 2,6,8-trimethylquinoline-3-carboxylate derivatives are synthesized by condensing substituted anilines with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the carboxylic acid . Reaction temperature (80–120°C) and catalyst choice (e.g., polyphosphoric acid) significantly affect cyclization efficiency. Post-synthetic purification via recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Key techniques include:

- NMR spectroscopy : - and -NMR to confirm methyl group positions (δ 2.4–2.6 ppm for C-2/C-6/C-7 methyl protons) and carboxylic acid functionality (δ ~170 ppm in -NMR) .

- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 244.12 for CHNO) .

- Infrared spectroscopy (IR) : Strong absorption bands at ~1700 cm (C=O stretch) and 2500–3000 cm (broad O-H stretch) .

Q. What are the solubility and stability profiles under common laboratory conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and acidic aqueous solutions (pH < 4). Stability studies indicate decomposition above 200°C and sensitivity to prolonged UV exposure. Storage at 4°C in inert atmospheres (argon) is recommended for long-term preservation .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6,7-trimethyl groups influence reactivity in derivatization reactions?

The methyl groups at C-2, C-6, and C-7 introduce steric hindrance, limiting electrophilic substitution at the quinoline core. For example, nitration or halogenation requires harsh conditions (e.g., HNO/HSO at 80°C) due to reduced accessibility of the C-5 and C-8 positions. Conversely, the electron-withdrawing carboxylic acid group enhances reactivity in nucleophilic acyl substitutions (e.g., amide coupling using EDC/HOBt) .

Q. What contradictions exist in reported spectral data, and how can they be resolved?

Discrepancies in -NMR chemical shifts (e.g., C-7 methyl protons reported at δ 2.45 vs. 2.58 ppm) arise from solvent polarity and concentration effects. Deuterated DMSO vs. CDCl can shift peaks by 0.1–0.3 ppm. To resolve ambiguities, cross-validate with 2D-COSY and HSQC spectra to assign coupling patterns and confirm substituent positions .

Q. What mechanistic insights explain its potential antibacterial activity in structure-activity relationship (SAR) studies?

The quinoline-3-carboxylic acid scaffold inhibits bacterial DNA gyrase by chelating Mg ions in the enzyme’s active site. The 2,6,7-trimethyl groups enhance lipophilicity, improving membrane permeability in Gram-negative bacteria (e.g., E. coli). However, bulkier substituents may reduce binding affinity, as seen in analogs with C-8 methyl groups .

Q. How can synthetic byproducts be minimized during large-scale preparation?

Common byproducts include dihydroquinoline intermediates (from incomplete aromatization) and esterified derivatives. Optimize reaction time (12–16 hours for cyclization) and use scavengers (e.g., molecular sieves) to remove water, which promotes hydrolysis of ester intermediates. Column chromatography with silica gel (eluent: CHCl/MeOH 9:1) effectively isolates the target compound .

Q. Methodological Guidelines

- Contradictory Data Analysis : Compare batch-specific HPLC purity reports (>98% purity required for pharmacological assays) and validate with orthogonal methods (e.g., LC-MS for trace impurities) .

- Biological Assay Design : Use MIC (minimum inhibitory concentration) assays against S. aureus and P. aeruginosa with ciprofloxacin as a positive control. Include cytotoxicity screening (e.g., HEK293 cells) to assess selectivity .

特性

IUPAC Name |

2,6,7-trimethylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-7-4-10-6-11(13(15)16)9(3)14-12(10)5-8(7)2/h4-6H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTABCEYMZVHZAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588901 | |

| Record name | 2,6,7-Trimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892874-85-0 | |

| Record name | 2,6,7-Trimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。